4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate
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Overview
Description
4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-METHYLPROP-2-ENOATE is a complex organic compound that features a benzothiazole ring fused with a phenyl group and a methylprop-2-enoate moiety
Preparation Methods
The synthesis of 4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-METHYLPROP-2-ENOATE typically involves multiple steps. One common method includes the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This intermediate is then reacted with methylamine and subsequently with phenyl 2-methylprop-2-enoate under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control ranging from -78°C to 150°C. Major products formed from these reactions include various substituted benzothiazoles and phenyl derivatives .
Scientific Research Applications
4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-METHYLPROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 2-METHYLPROP-2-ENOATE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
1,3-Benzothiazole: A simpler structure with similar bioactivity but less complex functionality.
2-Mercaptobenzothiazole: Used in rubber vulcanization and has similar industrial applications.
Benzothiazole-2-sulfonamide: Known for its medicinal properties, particularly as an antimicrobial agent.
Properties
Molecular Formula |
C18H16N2O4S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H16N2O4S/c1-12(2)18(21)24-14-10-8-13(9-11-14)20(3)17-15-6-4-5-7-16(15)25(22,23)19-17/h4-11H,1H2,2-3H3 |
InChI Key |
APPSAFYYQFWIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)N(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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